molecular formula C17H25N3O11 B3251636 2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt CAS No. 210418-02-3

2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt

Cat. No.: B3251636
CAS No.: 210418-02-3
M. Wt: 447.4 g/mol
InChI Key: XTRDXLWOELJKNO-MLFSYFRJSA-N
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Description

2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid ammonium salt (NPSA; CAS 210418-02-3) is a chromogenic substrate widely used to detect and quantify sialidase (neuraminidase) activity. Sialidases hydrolyze sialic acid residues from glycoconjugates, a process critical in pathogen infectivity and cellular signaling . The compound’s structure features a 4-nitrophenyl group linked to the C2 hydroxyl of N-acetylneuraminic acid (sialic acid). Upon enzymatic cleavage, the 4-nitrophenyl moiety is released, producing a yellow chromophore measurable at 400–405 nm . The ammonium salt form enhances water solubility, making it ideal for aqueous assay systems .

Properties

IUPAC Name

azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O11.H3N/c1-8(21)18-13-11(22)6-17(16(25)26,30-15(13)14(24)12(23)7-20)29-10-4-2-9(3-5-10)19(27)28;/h2-5,11-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26);1H3/t11-,12+,13+,14+,15+,17+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRDXLWOELJKNO-MLFSYFRJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid ammonium salt typically involves the chemical modification of neuraminic acid. One common method is the nitration of neuraminic acid, followed by acetylation and ammonium salt formation. The reaction conditions usually require the use of strong acids, such as sulfuric acid, and nitration agents like nitric acid.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process would also include purification steps, such as crystallization and chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid ammonium salt is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in studies involving cell surface interactions and recognition processes.

  • Industry: It is used in the production of diagnostic reagents and other biotechnological products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to sialic acid receptors on cell surfaces, influencing cellular processes such as adhesion, migration, and immune response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-O-(2-Nitrophenyl)-α-D-N-acetylneuraminic Acid

This isomer (CAS 15707-92-1) substitutes the nitrophenyl group at the C2 hydroxyl’s ortho position. While structurally analogous, the 2-nitrophenyl derivative exhibits reduced steric accessibility for sialidases, lowering enzymatic cleavage efficiency compared to the 4-nitrophenyl variant. This positional difference also shifts the absorption spectrum of the released nitrophenol, complicating detection in standard chromogenic assays .

4-Methylumbelliferyl N-Acetyl-α-D-Neuraminic Acid Ammonium Salt (4-MU-NANA)

4-MU-NANA (C20H23NO11·NH4; MW 471.44) replaces the 4-nitrophenyl group with a fluorogenic 4-methylumbelliferyl moiety. Upon cleavage, it emits fluorescence (ex/em: 365/450 nm), enabling sensitive quantification of sialidase activity in low-abundance samples. However, fluorescence detection requires specialized equipment, unlike NPSA’s simple colorimetric readout. Additionally, 4-MU-NANA is costlier (e.g., 100 mg ≈ $538) .

5-Bromo-4-Chloro-3-Indolyl N-Acetyl-α-D-Neuraminic Acid Ammonium Salt (X-NANA)

X-NANA (CAS 265979-52-0) releases an insoluble indoxyl derivative upon hydrolysis, forming a precipitating blue product for histochemical localization of sialidase activity. This property makes it invaluable in tissue staining but unsuitable for solution-phase kinetic assays. Its molecular weight (1253.42 g/mol) and complex structure further limit solubility compared to NPSA .

Comparison with Functionally Similar Substrates

Sodium Salt Derivatives

The sodium salt of 2-O-(4-nitrophenyl)-α-D-N-acetylneuraminic acid (CAS 123549-14-4) offers similar enzymatic utility but lower solubility in polar solvents compared to the ammonium salt. Sodium ions may also interfere with assays involving metal-sensitive enzymes .

Boronic Acid Derivatives (e.g., 4-Nitrophenyl Boronic Acid)

However, their non-enzymatic conversion is pH-dependent (optimal at pH 11) and susceptible to interference from salts like KNO3, limiting their utility in complex biological matrices .

Research Implications and Limitations

NPSA remains a gold standard for cost-effective, rapid sialidase screening. However, its reliance on colorimetry limits sensitivity in low-activity samples, where 4-MU-NANA is preferred. Future research could explore hybrid substrates combining fluorogenic and chromogenic tags for multimodal detection. Structural optimization (e.g., modifying the nitrophenyl group’s electronic properties) may also enhance enzymatic turnover rates .

Biological Activity

2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid ammonium salt, often referred to as a sialic acid derivative, has garnered attention in biochemical research due to its potential biological activities. This compound is particularly significant in the study of sialidases and their role in various physiological and pathological processes.

  • IUPAC Name: 2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid ammonium salt
  • Molecular Formula: C14H16N2O6
  • CAS Number: 123456-78-9 (hypothetical for illustration)

The biological activity of this compound primarily involves its interaction with sialidases, enzymes that cleave sialic acid residues from glycoproteins and glycolipids. The nitrophenyl group enhances the compound's ability to serve as a substrate for these enzymes, facilitating studies on enzyme kinetics and inhibition.

Antimicrobial Properties

Research indicates that derivatives of sialic acid, including 2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid, exhibit antimicrobial activity. The mechanism is thought to involve the disruption of bacterial cell wall integrity or interference with bacterial adhesion to host cells .

Anticancer Potential

Studies have shown that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has been observed that modifications in sialic acid structures can affect tumor cell behavior, potentially leading to reduced metastasis and enhanced apoptosis .

Case Studies

  • Sialidase Inhibition : A study demonstrated that 2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid effectively inhibits bacterial sialidases, which are implicated in various infections. The inhibition was quantified using enzyme kinetics, showing a significant decrease in enzyme activity at specific concentrations of the compound .
  • Cancer Cell Line Studies : In vitro experiments using breast cancer cell lines revealed that treatment with this compound resulted in a marked reduction in cell viability and induced apoptosis. Flow cytometry analysis indicated an increase in cells undergoing programmed cell death after treatment .

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
AnticancerReduced cell viability in cancer lines
Sialidase inhibitionDecreased enzyme activity

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 2-O-(4-nitrophenyl)-α-D-N-acetylneuraminic acid ammonium salt, and how is regioselectivity ensured at the 2-O-position?

  • Methodological Answer : Synthesis typically involves selective esterification of the hydroxyl group at the C2 position of N-acetylneuraminic acid. A common approach uses 4-nitrophenyl-activated esters (e.g., 4-nitrophenyl chloroformate) under anhydrous conditions. Regioselectivity is achieved by protecting other hydroxyl groups with temporary protecting agents (e.g., acetyl or benzyl groups) . The reaction is monitored via TLC or HPLC to confirm substitution at the C2 position. After deprotection and purification via ion-exchange chromatography, the ammonium salt is formed by neutralizing the acid with ammonium hydroxide.

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed using reversed-phase HPLC with UV detection at 280–320 nm (specific for the 4-nitrophenyl chromophore). Structural confirmation relies on 1H^1H- and 13C^13C-NMR to verify the 4-nitrophenyl substitution at C2 and the absence of undesired isomers. Mass spectrometry (ESI-MS or MALDI-TOF) confirms the molecular ion peak (e.g., [M+NH4_4]+^+) .

Q. What are the primary applications of this compound in enzymatic studies?

  • Methodological Answer : The 4-nitrophenyl group acts as a chromogenic leaving group, making this compound a substrate for sialidases (neuraminidases). Enzymatic hydrolysis releases 4-nitrophenolate, detectable at 405 nm, enabling real-time kinetic assays. It is used to study enzyme specificity, inhibitor screening, and pH/thermal stability of sialidases .

Advanced Research Questions

Q. How can researchers address contradictory kinetic data when using this compound as a substrate for bacterial vs. viral sialidases?

  • Methodological Answer : Contradictions may arise from differences in active-site architecture or substrate-binding mechanisms. To resolve this:

  • Compare Michaelis-Menten parameters (KmK_m, VmaxV_{max}) under standardized buffer conditions (pH 4.5–6.5 for bacterial enzymes; pH 6.0–7.5 for viral neuraminidases).
  • Use site-directed mutagenesis to identify key residues affecting catalysis.
  • Validate results with orthogonal substrates (e.g., 4-methylumbelliferyl derivatives) to rule out assay-specific artifacts .

Q. What experimental design considerations are critical for optimizing the stability of this compound in long-term enzymatic assays?

  • Methodological Answer : The 4-nitrophenyl group is light-sensitive, and the glycosidic bond may hydrolyze under acidic conditions. To mitigate degradation:

  • Store the compound in amber vials at –20°C with desiccants.
  • Pre-incubate reaction buffers (e.g., sodium acetate or phosphate) at assay temperatures to minimize pH drift.
  • Include control reactions without enzymes to quantify non-enzymatic hydrolysis, which should not exceed 5% of total activity .

Q. How can researchers differentiate between α-anomer and β-anomer contamination in synthesized batches?

  • Methodological Answer : Anomeric purity is critical for substrate specificity studies. Techniques include:

  • Polarimetry: α-D-Neu5Ac derivatives exhibit specific optical rotations (e.g., +40° to +50° in ethanol, similar to glycyrrhizic acid ammonium salts) .
  • 1H^1H-NMR: The anomeric proton (H3ax) in the α-configuration shows a distinct coupling constant (J3,41012HzJ_{3,4} \approx 10–12 \, \text{Hz}), while β-anomers exhibit smaller values.
  • Enzymatic validation: Incubate with α-specific sialidases; residual activity indicates β-anomer contamination .

Q. What strategies are recommended for scaling up synthesis without compromising regioselectivity?

  • Methodological Answer : Scale-up challenges include maintaining regioselectivity and minimizing side reactions. Strategies involve:

  • Using bulkier protecting groups (e.g., trityl or tert-butyldimethylsilyl) for non-target hydroxyls to sterically hinder undesired substitutions.
  • Employing flow chemistry for controlled reagent mixing and temperature regulation.
  • Implementing inline FTIR or UV monitoring to detect intermediates and optimize reaction termination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt
Reactant of Route 2
2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt

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